molecular formula C9H11FN2O B1437903 2-[(3-fluorophenyl)amino]-N-methylacetamide CAS No. 1021087-17-1

2-[(3-fluorophenyl)amino]-N-methylacetamide

Cat. No. B1437903
M. Wt: 182.19 g/mol
InChI Key: OTPYJXNOMGWTMG-UHFFFAOYSA-N
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Description

“2-[(3-fluorophenyl)amino]-N-methylacetamide” is a chemical compound with potential in scientific research. It has a molecular weight of 182.2 .

Scientific Research Applications

Synthesis of Key Intermediates

Acetamides, including structures similar to "2-[(3-fluorophenyl)amino]-N-methylacetamide," are key intermediates in the synthesis of various pharmaceutical compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, involves processes that might share similarities with the synthesis pathways of compounds related to "2-[(3-fluorophenyl)amino]-N-methylacetamide" (Qiu et al., 2009).

Biological Effects and Toxicology

The biological effects and toxicology of acetamide derivatives have been reviewed, providing insights into their commercial importance and the biological consequences of exposure. This information is crucial for understanding the safety profile of new chemical entities with similar structures (Kennedy, 2001).

Antidepressant Potential

Research into AMPA receptor agonists for depression treatment highlights the therapeutic potential of compounds that modulate glutamatergic transmission, similar to how "2-[(3-fluorophenyl)amino]-N-methylacetamide" might be envisioned to have applications in neuropsychiatric disorders (Yang et al., 2012).

Fluorescent Chemosensors

Compounds based on specific structural motifs, including those similar to "2-[(3-fluorophenyl)amino]-N-methylacetamide," are utilized in the development of fluorescent chemosensors. These chemosensors are designed for the detection of various analytes, demonstrating the versatility of acetamide derivatives in analytical chemistry (Roy, 2021).

Advanced Prostatic Cancer Therapy

Flutamide, a nonsteroidal antiandrogen with a chemical structure related to acetamides, is used in the treatment of advanced prostatic cancer. Studies on flutamide and its polymeric nanoparticles emphasize the pharmacological importance of acetamide derivatives in oncology (Brogden & Clissold, 1989; Rao & Kumar, 2021).

properties

IUPAC Name

2-(3-fluoroanilino)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-11-9(13)6-12-8-4-2-3-7(10)5-8/h2-5,12H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPYJXNOMGWTMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CNC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-fluorophenyl)amino]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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